molecular formula C42H47Cl2N3O2P2Ru B6313412 (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane CAS No. 1443051-97-5

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Cat. No.: B6313412
CAS No.: 1443051-97-5
M. Wt: 859.8 g/mol
InChI Key: QSACDIOLKHLTFP-RVHSTDQRSA-L
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Description

The compound “(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane” is a complex organometallic compound that features a dichlororuthenium core coordinated with various ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of dichlororuthenium with the specified ligands. The process may include:

    Ligand Preparation: Synthesis of (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine and [(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane.

    Coordination Reaction: Reacting these ligands with a ruthenium precursor, such as ruthenium trichloride, under specific conditions (e.g., temperature, solvent, and reaction time).

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of ruthenium.

    Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Use of reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Ligand exchange reactions using different phosphines or amines.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions may produce new organometallic compounds with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

Biology

    Biological Probes: It can be used as a probe to study biological processes involving metal ions.

Medicine

    Anticancer Agents: Potential use in developing ruthenium-based anticancer drugs due to its ability to interact with DNA.

Industry

    Materials Science: Applications in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action involves the interaction of the ruthenium center with substrates or biological targets. The molecular targets may include DNA, proteins, or other biomolecules, and the pathways involved could be related to catalytic cycles or biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ruthenium(II) complexes with different phosphine ligands: .

    Other benzimidazole-based organometallic compounds: .

Uniqueness

This compound’s uniqueness lies in its specific combination of ligands and the resulting properties, such as enhanced catalytic activity or specific biological interactions.

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2.C11H15N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;;/h3-22,29-30H,23-24H2,1-2H3;3-7,10H,12H2,1-2H3,(H,13,14);2*1H;/q;;;;+2/p-2/t29-,30-;10-;;;/m10.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSACDIOLKHLTFP-RVHSTDQRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.CC1(O[C@@H]([C@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47Cl2N3O2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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